molecular formula C7H14N2O B14155943 3,5-Dimethyl-1-nitrosopiperidine CAS No. 78338-31-5

3,5-Dimethyl-1-nitrosopiperidine

Cat. No.: B14155943
CAS No.: 78338-31-5
M. Wt: 142.20 g/mol
InChI Key: QGLSEFISGRBIML-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-nitrosopiperidine is a chemical compound belonging to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties. This compound is characterized by a piperidine ring substituted with two methyl groups at positions 3 and 5, and a nitroso group at position 1. It is of interest in various fields of scientific research due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-nitrosopiperidine typically involves the nitrosation of 3,5-dimethylpiperidine. This can be achieved by reacting 3,5-dimethylpiperidine with nitrosating agents such as sodium nitrite in the presence of an acid, usually hydrochloric acid, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale nitrosation reactions, ensuring strict control over reaction conditions to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-nitrosopiperidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Substitution reactions often require specific catalysts and solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction typically produces amines.

Scientific Research Applications

3,5-Dimethyl-1-nitrosopiperidine has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of nitrosamines and their reactions.

    Biology: The compound is studied for its potential biological effects, including its role as a mutagen and carcinogen.

    Medicine: Research is ongoing to understand its potential impacts on human health and its mechanisms of action.

    Industry: It may be used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-nitrosopiperidine involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can interact with cellular macromolecules, such as DNA, leading to mutagenesis and carcinogenesis . The primary molecular targets include DNA bases, where the compound forms adducts that can result in mutations.

Comparison with Similar Compounds

3,5-Dimethyl-1-nitrosopiperidine can be compared with other nitrosamines, such as N-nitrosopiperidine and N-nitrosopyrrolidine. While all these compounds share the nitroso functional group, their biological activities and carcinogenic potentials can vary significantly. For instance, N-nitrosopiperidine is a potent esophageal carcinogen, whereas N-nitrosopyrrolidine primarily induces liver tumors .

List of Similar Compounds

  • N-nitrosopiperidine
  • N-nitrosopyrrolidine
  • N-nitrosodimethylamine
  • N-nitrosodiethylamine

These comparisons highlight the unique aspects of this compound, particularly its specific metabolic pathways and resultant biological effects.

Properties

CAS No.

78338-31-5

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3,5-dimethyl-1-nitrosopiperidine

InChI

InChI=1S/C7H14N2O/c1-6-3-7(2)5-9(4-6)8-10/h6-7H,3-5H2,1-2H3

InChI Key

QGLSEFISGRBIML-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)N=O)C

vapor_pressure

0.03 [mmHg]

Origin of Product

United States

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